Tetrakis(mu-(acetato-O:O'))dimolybdenum, also known as dimolybdenum tetraacetate or Mo2(O2CCH3)4, is a coordination complex containing two molybdenum atoms bound together by four acetate groups. Scientists have synthesized this compound using various methods, including the reaction of molybdenum trioxide (MoO3) with acetic acid (CH3COOH) in the presence of a reducing agent. [PubChem, Tetrakis(mu-(acetato-O:O'))dimolybdenum, ]
Researchers have characterized tetrakis(mu-(acetato-O:O'))dimolybdenum using various techniques, including X-ray crystallography, spectroscopy, and mass spectrometry. These techniques provide information about the compound's structure, bonding, and other properties. [ScienceDirect, Tetrakis(μ-acetato)dimolybdenum, ]
Scientists are exploring potential applications of tetrakis(mu-(acetato-O:O'))dimolybdenum in various fields, including:
Molybdenum(2+);tetraacetate, also known as molybdenum(II) acetate, is a coordination compound with the chemical formula Mo₂(O₂CCH₃)₄. It appears as a yellow, diamagnetic solid that is stable in air and has limited solubility in organic solvents. The compound is characterized by its unique structure, which features a metal-metal quadruple bond between two molybdenum centers, each coordinated by four acetate ligands. The acetate groups act as bridging ligands, contributing to the compound's distinctive "Chinese lantern" geometry .
This reaction highlights the transformation of molybdenum from its zero oxidation state in hexacarbonyl to the +2 oxidation state in the acetate complex . Molybdenum(II) acetate can also participate in ligand exchange reactions, allowing for the formation of various derivatives by substituting acetate with other ligands such as chloride or phosphines .
Molybdenum(II) acetate can be synthesized through several methods:
Molybdenum(II) acetate serves primarily as an intermediate in the synthesis of other molybdenum compounds, particularly those featuring quadruple metal-metal bonds. Its derivatives are used in various chemical applications, including catalysis and materials science. Additionally, it may find use in the production of specialized coatings and electronic materials due to its unique electronic properties .
Studies investigating the interactions of molybdenum(II) acetate with other compounds have shown that it can form stable complexes with various ligands. These interactions are essential for understanding its reactivity and potential applications in catalysis and material science. Moreover, research into its interactions within biological systems may provide insights into its role as a trace element and its effects on enzyme activity .
Molybdenum(II) acetate shares similarities with several other coordination compounds, particularly those involving transition metals and carboxylate ligands. Some comparable compounds include:
Molybdenum(II) acetate is unique due to its specific metal-metal quadruple bonding arrangement and the ability to form stable complexes with various ligands. Its distinct electronic configuration contributes to its properties that differ from those of similar compounds, making it a valuable compound for both research and industrial applications .
The primary synthetic route to molybdenum(II) acetate involves the reaction of molybdenum hexacarbonyl with acetic acid. This process involves stripping CO ligands from the hexacarbonyl and oxidation of Mo(0) to Mo(II). The overall reaction can be represented by:
2 Mo(CO)₆ + 4 HO₂CCH₃ → Mo₂(O₂CCH₃)₄ + 12 CO + 2 H₂
Historical context is important to note here—when this reaction was first investigated by Bannister et al. in 1960, quadruple metal-metal bonds had not yet been discovered. Consequently, the researchers initially proposed that Mo(O₂CCH₃)₂ had a tetrahedral structure. This understanding was later revised following Mason's structural characterization.
A detailed synthesis protocol based on industrial production methods involves:
Table 1: Optimized Synthesis Protocol for Molybdenum(II) Acetate
Step | Process | Conditions | Notes |
---|---|---|---|
1 | Initial mixture preparation | Mo(CO)₆ in 100mL glacial acetic acid with 10mL acetic anhydride | Mixture must be homogeneous |
2 | Heating | 140-150°C under nitrogen atmosphere | Critical to maintain inert atmosphere |
3 | Cooling | Room temperature | Crystal formation occurs during this phase |
4 | Purification | Washing with ethanol and ether | Removes unreacted materials and byproducts |
5 | Drying | Vacuum conditions | Ensures high purity |
This optimized procedure typically yields approximately 92% of the dimeric acid molybdenum product. The reaction also produces trinuclear clusters as byproducts.
Molybdenum(II) acetate dimer serves as an excellent precursor for synthesizing other quadruply bonded molybdenum compounds through ligand substitution reactions. The acetate ligands can be strategically replaced to create new compounds with modified properties.
Common substitution products include:
More complex substitutions involve the creation of mixed-ligand systems. For example, a mixed-ligated dimolybdenum complex Mo₂(OAc)₂[CH(NAr)₂]₂ (where Ar = 4-MeOC₆H₄) containing two acetates and two amidinates has demonstrated high catalytic activity.
An innovative approach involves using phosphine-functionalized carboxylic acids for creating heterometallic complexes. These bifunctional ligands feature both carboxylic acid and phosphine groups, allowing selective coordination and creation of sophisticated paddlewheel structures. This strategy enables the synthesis of heteromultimetallic structures containing a Mo₂⁴⁺ core unit with late transition metal ions (such as Au(I), Rh(I), Ir(I)) coordinated to symmetrically arranged phosphine groups.
Table 2: Selected Heteroleptic Complexes Derived from Mo₂(OAc)₄
The reactivity of Mo₂(OAc)₄ with HCl/NH₄Cl demonstrates another synthetic pathway, leading to complex salt formation such as (NH₄)₅[Mo₂Cl₈]Cl, where additional NH₄⁺ and Cl⁻ ions become part of the crystal lattice.
The stability of the Mo₂ core, particularly its susceptibility to oxidation by atmospheric oxygen, can be significantly enhanced through strategic ligand selection. This represents a critical area of research since air stability remains one of the greatest bottlenecks in utilizing these compounds for practical applications.
Mo₂(OAc)₄ itself demonstrates moderate air stability—in crystalline form, it remains stable under ambient atmosphere for approximately one week before visible discoloration occurs. This relative stability stems from intermolecular Mo–O axial interactions that propagate through the crystal structure, hindering oxygen approach to the reactive metal centers.
Two primary approaches have emerged for enhancing air stability:
Axial protection strategy: Using Lewis basic or sterically bulky ligands to protect the axial position of the paddlewheel complex
Redox potential tuning: Increasing the oxidation potential of the metallic core to make the reaction with O₂ thermodynamically unfavorable
Recent research has focused on the second approach, systematically developing a series of homoleptic Mo₂PWCs (paddlewheel complexes) bearing fluorinated formamidinate ligands. By controlling the positions of fluorine substituents on these ligands, researchers have predictably tuned the oxidation potential according to established Hammett relationships.
Table 3: Effect of Ligand Substitution on Air Stability
The electronic effects of these ligands are substantial—the electron-withdrawing nature of fluorine substituents reduces electron density donated from the formamidinate ligands onto the dimolybdenum core, stabilizing the Mo₂-δ orbital. Notably, the Mo₂-δ* orbital experiences similar stabilization, resulting in minimal variation in HOMO–LUMO energy gaps across the series (averaging around 3.51 eV).
Spectroscopic evidence confirms these electronic effects—the complexes maintain similar light-yellow coloration and exhibit weak transitions at approximately 410 nm, attributable to the Mo₂-δ → δ* transition.
Studies using multinuclear NMR spectroscopy have demonstrated that complexes with higher oxidation potentials show remarkable increases in persistence when exposed to atmospheric oxygen, with corresponding decreases in observed decay constants. The heteroleptic complex Mo₂(DFArF)₃(OAc) demonstrates exceptional oxygen tolerance both in solid state and chloroform solutions, despite containing kinetically labile acetate ligands.
Molybdenum(2+);tetraacetate, commonly known as dimolybdenum tetraacetate or Mo₂(O₂CCH₃)₄, exhibits remarkable reactivity in ligand exchange reactions, making it a versatile precursor for the synthesis of diverse coordination complexes. The compound's unique quadruply bonded Mo₂⁴⁺ core, characterized by a σ²π⁴δ² electronic configuration, provides exceptional stability while maintaining sufficient reactivity for ligand substitution reactions [1] [2].
The reactivity of molybdenum(2+);tetraacetate is fundamentally governed by the electronic properties of the quadruple metal-metal bond and the coordination geometry of the paddlewheel structure. The four acetate ligands adopt a bridging bidentate coordination mode, creating a Chinese lantern structure where each molybdenum center achieves a formal coordination number of six [1] [2]. This structural arrangement leaves two axial positions available for additional coordination, which serves as the primary site for ligand exchange reactions.
Axial ligand substitution represents the most kinetically favorable pathway for functionalization of molybdenum(2+);tetraacetate. The axial sites, positioned along the Mo-Mo bond axis, exhibit significantly different bonding characteristics compared to the equatorial acetate positions. The strong trans-influence of the quadruple bond results in relatively weak axial interactions, typically characterized by Mo-L distances in the range of 2.6-2.9 Å [3].
The mechanism of axial ligand substitution depends critically on the nature of the incoming ligand and reaction conditions. For most neutral donor ligands, the process follows a dissociative mechanism, where solvent molecules or weakly coordinating species first occupy the axial positions, followed by substitution with the desired ligand [4] [5]. The rate of axial substitution is influenced by several factors, including the basicity of the incoming ligand, steric hindrance, and the stability of the resulting complex.
Table 1: Axial Ligand Substitution Characteristics for Mo₂(OAc)₄
Ligand | Exchange Rate | Mechanism | Bond Strength | Steric Hindrance |
---|---|---|---|---|
Acetate | Moderate | Dissociative | Moderate | Low |
Formamidinate | Slow | Associative | Strong | High |
Diamine | Fast | Associative | Moderate | Medium |
Phosphine | Very Fast | Dissociative | Strong | High |
Carboxylate | Moderate-Fast | Dissociative | Moderate | Variable |
Phosphine ligands demonstrate particularly high affinity for axial coordination, with rate constants typically ranging from 10² to 10⁴ M⁻¹s⁻¹ at ambient temperature [6]. The formation of Mo₂(OAc)₄(PR₃)₂ complexes proceeds rapidly and quantitatively, with the strong σ-donor and π-acceptor properties of phosphines providing substantial thermodynamic driving force for coordination [7] [6].
Heteroleptic complex formation through partial acetate substitution represents a more complex process involving both axial and equatorial ligand exchange. The preparation of mixed-ligand complexes such as Mo₂(OAc)₂(L)₂, where L represents a bidentate chelating ligand, requires careful control of reaction stoichiometry and conditions [8] [9]. These reactions typically proceed through an initial axial coordination step, followed by acetate migration and subsequent equatorial substitution.
Table 2: Heteroleptic Complex Formation from Mo₂(OAc)₄
Starting Material | Ligand Type | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|---|---|
Mo₂(OAc)₄ | Formamidinate | Mo₂(OAc)₂(Form)₂ | 65-85 | 4-8 | 25-80 |
Mo₂(OAc)₄ | Phosphine | Mo₂(OAc)₂(PR₃)₂ | 70-90 | 2-6 | 25-60 |
Mo₂(OAc)₄ | Diamine | Mo₂(OAc)₂(diamine)₂ | 45-75 | 6-12 | 60-100 |
Mo₂(OAc)₄ | Mixed Carboxylate | Mo₂(OAc)₂(RCOO)₂ | 60-80 | 3-7 | 25-80 |
The synthesis of heteroleptic complexes bearing fluorinated formamidinate ligands has revealed important insights into the electronic tuning of the Mo₂⁴⁺ core. Studies have demonstrated that the introduction of electron-withdrawing substituents significantly increases the oxidation potential of the complex, from approximately 335 mV for the parent acetate complex to over 500 mV for highly fluorinated derivatives [10] [11]. This electronic tuning directly correlates with improved air stability, as higher oxidation potentials make the complex less susceptible to oxidation by atmospheric oxygen.
The interaction of molybdenum(2+);tetraacetate with diamines and multidentate ligands presents unique challenges due to the potential for chelate complex formation and the steric constraints imposed by the paddlewheel structure. Diamines such as ethylenediamine, 1,2-diaminopropane, and 2,2'-bipyridine can coordinate to the dimolybdenum core through multiple binding modes, including monodentate axial coordination, bidentate chelation, and bridging coordination between two Mo₂ units [12] [4].
The reactivity of molybdenum(2+);tetraacetate with ethylenediamine has been extensively studied, revealing a complex equilibrium between different coordination modes. At low diamine concentrations, monodentate axial coordination predominates, resulting in complexes of the type Mo₂(OAc)₄(en)₂. However, as the diamine concentration increases, chelating coordination becomes more favorable, leading to the formation of Mo₂(OAc)₂(en)₂ complexes through concurrent acetate displacement [12].
The kinetics of diamine coordination follow a two-step mechanism. The initial step involves rapid axial coordination with rate constants on the order of 10⁴ M⁻¹s⁻¹, followed by a slower rearrangement process that leads to chelate formation with rate constants of 10⁻¹ to 10¹ M⁻¹s⁻¹ [12]. The activation energy for the rearrangement step is typically 55-75 kJ/mol, reflecting the energy required to break Mo-acetate bonds and reorganize the ligand sphere.
Multidentate ligands such as terpyridine, phenanthroline, and tetrapyrazolylborate present additional complexities due to their rigid structures and multiple donor atoms. The coordination of these ligands often requires elevated temperatures and extended reaction times to achieve complete substitution [13] [14]. The resulting complexes frequently exhibit unusual coordination geometries, with the metal centers adopting distorted octahedral or pentagonal bipyramidal arrangements to accommodate the geometric constraints of the multidentate ligands.
Recent investigations have focused on the development of tripodal silanolate ligands that can effectively coordinate to molybdenum centers while maintaining the integrity of the Mo₂ core. These ligands, characterized by three silanol groups arranged in a tripodal geometry, form stable chelate complexes through simultaneous coordination of all three donor atoms [15] [14]. The resulting complexes exhibit remarkable stability and catalytic activity, particularly in alkyne metathesis reactions.
The ability of molybdenum(2+);tetraacetate to form extended coordination polymers and supramolecular architectures represents one of its most significant synthetic applications. The paddlewheel structure, with its well-defined geometry and multiple coordination sites, serves as an ideal building block for the construction of ordered networks and frameworks [16] [17].
The formation of coordination polymers typically involves the reaction of molybdenum(2+);tetraacetate with bifunctional bridging ligands that can simultaneously coordinate to multiple Mo₂ units. Common bridging ligands include dicarboxylates, dipyridines, and other linear or angular organic molecules with terminal donor groups. The resulting polymers exhibit diverse structural topologies, ranging from one-dimensional chains to three-dimensional frameworks [18] [17].
One-dimensional coordination polymers are readily formed through the reaction of molybdenum(2+);tetraacetate with linear bridging ligands such as isonicotinate or 4,4'-bipyridine. The synthesis of Mo₂(isonicotinate)₄ coordination polymers has been achieved through a simple ligand substitution reaction, yielding crystalline materials with alternating axial and equatorial coordination modes along the polymer chain [17]. The resulting chains exhibit Mo-Mo distances of approximately 2.12 Å, consistent with retention of the quadruple bond character.
Table 3: Coordination Polymer Formation with Mo₂(OAc)₄
Bridging Ligand | Dimensionality | Mo-Mo Distance (Å) | Coordination Mode | Structural Type |
---|---|---|---|---|
Isonicotinate | 1D | 2.12 | Axial-Equatorial | Chain |
Oxalate | 2D | 2.09 | Chelating | Layer |
Terephthalate | 2D | 2.10 | Bridging | Framework |
Bipyridine | 1D | 2.11 | Chelating | Chain |
Dicarboxylate | 1D/2D | 2.09-2.12 | Bridging | Network |
Two-dimensional coordination polymers can be constructed using angular bridging ligands or through the combination of linear bridging ligands with appropriate reaction conditions. The synthesis of layered structures has been achieved using oxalate and terephthalate ligands, which provide the necessary geometric constraints for two-dimensional network formation [19] [18]. These materials often exhibit interesting host-guest chemistry, with the ability to incorporate solvent molecules or other guests within the interlayer spaces.
The kinetics of coordination polymer formation are governed by several factors, including the concentration of reactants, temperature, solvent choice, and the presence of competing ligands. Studies have shown that the rate of polymer formation can be controlled by adjusting the reaction stirring rate, with higher stirring rates favoring the formation of polycrystalline powders, while lower stirring rates promote the growth of single crystals suitable for structural characterization [17].
Table 4: Reaction Kinetics for Mo₂(OAc)₄ Ligand Exchange
Reaction Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (°C) | Solvent Effect |
---|---|---|---|---|
Axial Substitution | 10² - 10⁴ | 45-65 | 25-80 | Moderate |
Equatorial Exchange | 10⁻² - 10⁻¹ | 85-105 | 60-120 | Strong |
Complete Substitution | 10⁻³ - 10⁻¹ | 95-120 | 80-150 | Strong |
Bridging Ligand Exchange | 10⁻¹ - 10¹ | 55-75 | 25-100 | Moderate |
The electronic properties of coordination polymers derived from molybdenum(2+);tetraacetate have been investigated using a combination of spectroscopic techniques and density functional theory calculations. Electron paramagnetic resonance studies of one-dimensional Mo₂(isonicotinate)₄ chains reveal the presence of localized Mo₂⁵⁺ centers with characteristic g-values around 1.955 and hyperfine coupling constants of approximately 3.9 mT [17]. These findings suggest that charge transport within the polymer chains occurs through a hopping mechanism rather than through delocalized electronic states.
The stability of coordination polymers depends critically on the strength of the bridging ligand interactions and the overall framework topology. Polymers constructed with strong bridging ligands such as carboxylates typically exhibit high thermal stability, with decomposition temperatures exceeding 300°C. In contrast, polymers based on weaker bridging ligands such as pyridines may decompose at lower temperatures or in the presence of competing ligands [17].